molecular formula C21H18N4O3S B2501559 3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 1005300-83-3

3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2501559
CAS RN: 1005300-83-3
M. Wt: 406.46
InChI Key: BIBKBCKXCKBHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole carboxamide derivatives . These compounds have been identified as important in the search for new anti-mycobacterial agents .


Synthesis Analysis

The synthesis of these compounds involves designing and predicting in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). The compounds are synthesized in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by means of IR, 1H NMR, MS, and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole and P-substituted methyl cinnamates . This is followed by Vilsmir-Haack formylation of these derivatives, which affords the 2-chloro-3-carboxaldehyde targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by various analytical techniques such as IR, 1H NMR, MS, and elemental analyses .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals and other reactive species, protecting cells from oxidative damage.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to have analgesic and anti-inflammatory properties . They could potentially be used in the treatment of pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole compounds have also been found to have antiviral properties . They could potentially be used in the treatment of viral infections.

Diuretic Activity

Thiazole derivatives have been reported to have diuretic properties . They could potentially be used in the treatment of conditions that cause fluid retention.

Anticonvulsant and Neuroprotective Activity

Thiazole compounds have shown anticonvulsant and neuroprotective activities . They could potentially be used in the treatment of neurological disorders.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . They could potentially be used in the treatment of cancer.

Antimycobacterial Activity

A study has reported the design, synthesis, and biological evaluation of imidazo-[2,1-b]-thiazole carboxamide derivatives as antimycobacterial agents . These compounds could potentially be used in the treatment of tuberculosis.

Future Directions

The future directions in the research of these compounds could involve further exploration of their anti-mycobacterial properties, as well as their potential applications in the treatment of tuberculosis . Additionally, further studies could be conducted to understand their mechanism of action and to optimize their synthesis process .

properties

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-6-8-15(9-7-13)11-22-20(26)19-14(2)24-12-18(23-21(24)29-19)16-4-3-5-17(10-16)25(27)28/h3-10,12H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBKBCKXCKBHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.